molecular formula C13H17F3N2 B1285529 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline CAS No. 946761-25-7

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B1285529
CAS No.: 946761-25-7
M. Wt: 258.28 g/mol
InChI Key: JCYDAFZDXDOPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group attached to an aniline ring, which is further substituted with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is prepared through nitration of 3-(trifluoromethyl)benzene followed by reduction of the nitro group.

    Azepane Ring Introduction: The azepane ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the aniline derivative with azepane under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the azepane ring or the aniline moiety, leading to different reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the azepane ring may influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanyl)-5-(trifluoromethyl)aniline: Similar structure but with different substitution pattern on the aniline ring.

    4-(1-Azepanyl)aniline: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

Uniqueness

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the azepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-9-10(17)5-6-12(11)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDAFZDXDOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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